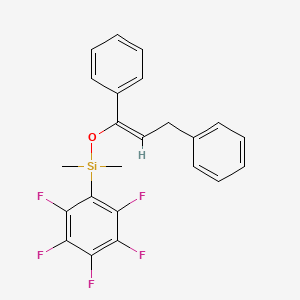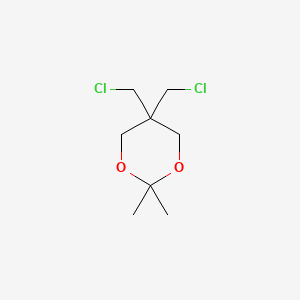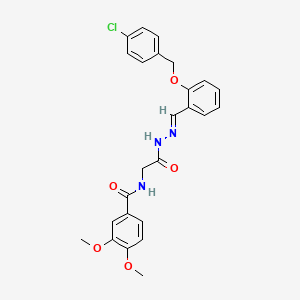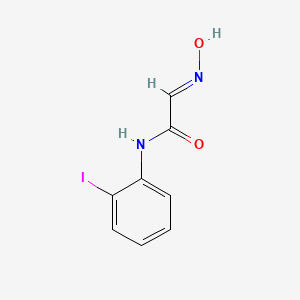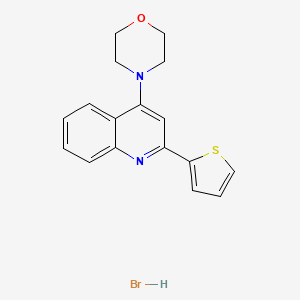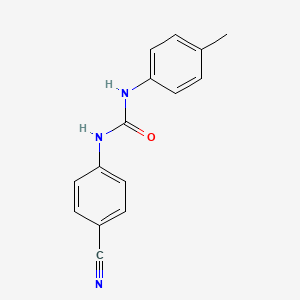![molecular formula C21H16ClN3O4 B15076005 4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with substituents that include a 4-chlorobenzyl group and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-[(4-chlorobenzyl)oxy]benzohydrazide.
Condensation Reaction: The next step is the condensation of 4-[(4-chlorobenzyl)oxy]benzohydrazide with 4-nitrobenzaldehyde under acidic conditions to yield the final product, 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
Oxidation: 4-[(4-carboxybenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of polymers.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the benzohydrazide core can form hydrogen bonds with target molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
- 4-[(4-carboxybenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide.
Uniqueness
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a nitro group and a chlorobenzyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C21H16ClN3O4 |
|---|---|
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16ClN3O4/c22-18-7-1-16(2-8-18)14-29-20-11-5-17(6-12-20)21(26)24-23-13-15-3-9-19(10-4-15)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
Clave InChI |
CGWGTMDBNWQMMT-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


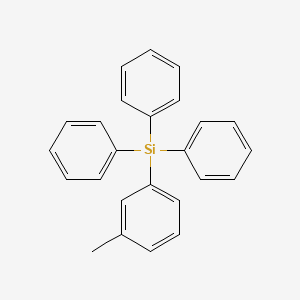
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
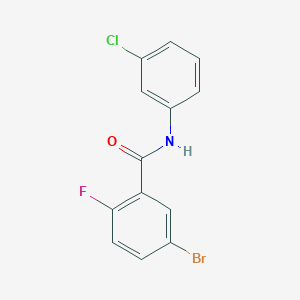
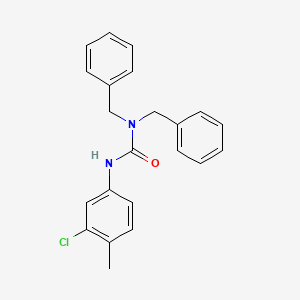
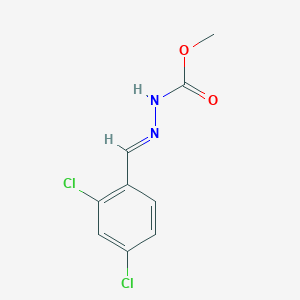
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
